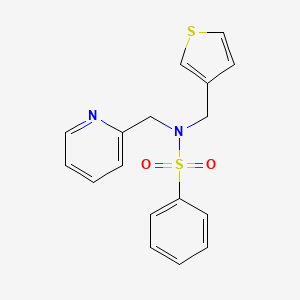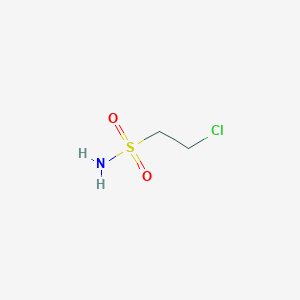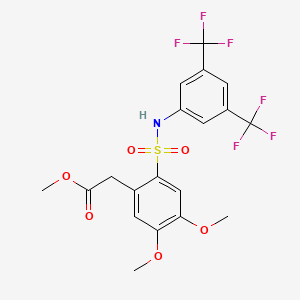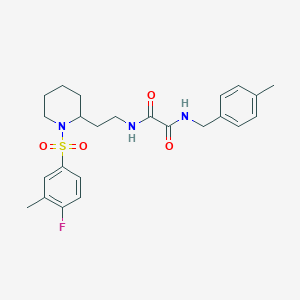
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as PTB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PTB is a sulfonamide-based compound that has been shown to exhibit promising biological and physiological effects, making it a promising candidate for use in various research studies.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of various genes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in laboratory experiments is its potential to exhibit significant biological and physiological effects. This compound has been shown to have promising anticancer, anti-inflammatory, and neuroprotective activity, making it a valuable compound for use in various research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research involving N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide. One potential direction is to further investigate its anticancer activity and explore its potential applications in cancer therapy. Another potential direction is to investigate its neuroprotective activity and explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide involves the reaction between 2-pyridinemethanol and 3-thiophenemethanol with benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been used in various scientific research studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research, where it has been shown to exhibit promising anticancer activity. This compound has also been used in the field of neuroscience, where it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,17-7-2-1-3-8-17)19(12-15-9-11-22-14-15)13-16-6-4-5-10-18-16/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABGZBSOTKWNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)

![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)







![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)

